molecular formula C22H24N2O4S B6484694 2-(4-methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899739-57-2

2-(4-methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6484694
CAS No.: 899739-57-2
M. Wt: 412.5 g/mol
InChI Key: KTYPTUJDPYZVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo-pyrazine class of heterocyclic molecules, characterized by a fused bicyclic structure containing nitrogen atoms. The core pyrrolo[1,2-a]pyrazine system is substituted at the 1-position with a 4-methoxyphenyl group and at the 2-position with a 4-methoxy-3-methylbenzenesulfonyl moiety.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)sulfonyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16-15-19(10-11-21(16)28-3)29(25,26)24-14-13-23-12-4-5-20(23)22(24)17-6-8-18(27-2)9-7-17/h4-12,15,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYPTUJDPYZVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 899739-57-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its therapeutic prospects based on diverse research findings.

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 412.5 g/mol
  • Structure : The compound features a pyrrolo[1,2-a]pyrazine core with methoxy and sulfonyl substituents that may influence its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the pyrrolo[1,2-a]pyrazine framework with the appropriate sulfonyl and methoxy groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific pathways involved in cancer cell proliferation. This is often mediated through the modulation of signaling pathways such as the MAPK/ERK pathway or through the induction of apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often fall within a range that suggests potent activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In Vitro Studies : Research indicates that derivatives with similar structural motifs possess antibacterial and antifungal activities. For instance, compounds containing sulfonyl groups have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.
  • Mechanism : The antimicrobial action may be attributed to disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anticancer potency
Alteration in methoxy group positionVariability in antimicrobial efficacy
Sulfonyl group presenceEnhanced solubility and bioavailability

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives (): These compounds feature a tricyclic system with fused thiazole and pyrimidine rings. For example, compound 6 in includes a triazolo-thiadiazinone substituent, while compound 13 in incorporates a pyrido[2,3-d]pyrimidine-linked carboxamide. These structures differ from the target compound’s pyrrolo-pyrazine core but share sulfonyl or methoxyphenyl substituents, which may confer similar solubility or receptor-binding profiles .
  • Pyrrolo[2,3-b]pyridine Derivatives ():
    The compound 8k in has a 4-methoxybenzamide group attached to a pyrrolo[2,3-b]pyridine core. Unlike the target compound, it lacks a sulfonyl group but demonstrates high purity (97%) via silica gel chromatography, suggesting shared synthetic purification strategies .

  • Pyrrolo[1,2-b]pyrazole Derivatives (): Compound 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole () replaces the pyrazine ring with a pyrazole, highlighting how minor structural changes alter physicochemical properties. The fluorophenyl and methylpyridinyl groups in this analog contrast with the methoxyphenyl and benzenesulfonyl groups in the target compound .

Substituent Analysis

  • Methoxy Groups: The 4-methoxyphenyl substituent is recurrent in analogs like 8k () and 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (). Methoxy groups enhance lipophilicity and may modulate electron density, influencing π-π stacking or hydrogen bonding in biological targets .
  • Sulfonyl Groups : The benzenesulfonyl moiety in the target compound is structurally similar to benzenesulfonamide derivatives (e.g., ). Sulfonyl groups improve solubility and are common in pharmacologically active molecules due to their hydrogen-bond acceptor capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.